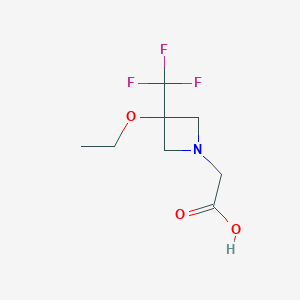

2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO3/c1-2-15-7(8(9,10)11)4-12(5-7)3-6(13)14/h2-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNUFYMKZVNSRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CN(C1)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and modulation of estrogen receptors. This article synthesizes available research findings, including biological assays, molecular interactions, and case studies, to provide a comprehensive overview of its biological activity.

The compound is characterized by the following chemical formula:

- Molecular Formula : C₉H₁₀F₃N₁O₂

- CAS Number : 2097998-40-6

Research indicates that compounds containing azetidine rings, such as this compound, may exert their biological effects through several mechanisms:

- Estrogen Receptor Modulation : The compound is noted for its ability to interact with estrogen receptors (ER), which are critical in various cancers, including breast cancer. It can modulate ER activity, potentially influencing tumor growth and progression .

- Antiproliferative Effects : Similar compounds have demonstrated significant antiproliferative effects in various cancer cell lines. For instance, azetidinones have shown IC₅₀ values in the nanomolar range against breast cancer cell lines .

Table 1: Summary of Biological Activities

Case Studies

- Estrogen Receptor Modulation : In a study focusing on the synthesis of estrogen receptor modulators, this compound was identified as a promising candidate for further development due to its ability to selectively modulate ER activity .

- Antiproliferative Effects : In vitro studies demonstrated that derivatives of azetidine compounds exhibit significant antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines. The compound's structural features contribute to its potency, with certain substitutions enhancing biological activity .

Molecular Docking Studies

Molecular docking studies have been employed to explore the interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound may bind effectively to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and promoting apoptosis in cancer cells .

Scientific Research Applications

Medicinal Chemistry

2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid is being explored for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Research has indicated that compounds with azetidine rings often exhibit significant biological activity, including anti-inflammatory and analgesic effects.

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows researchers to create derivatives that may possess enhanced biological activities or novel properties.

Material Science

In material science, this compound is utilized in the development of new materials with specific properties. The trifluoromethyl group enhances the stability and lipophilicity of materials, which can be advantageous in applications ranging from coatings to pharmaceuticals.

Case Study 1: Drug Development

A recent study investigated the efficacy of azetidine derivatives in modulating biological pathways relevant to cancer therapy. The researchers synthesized several derivatives from this compound and tested their effects on cell proliferation in vitro. The results indicated that certain derivatives exhibited significant anti-cancer activity, suggesting a promising avenue for further research .

Case Study 2: Synthesis of Amino Acid Derivatives

Another research effort focused on synthesizing amino acid derivatives using this compound as a precursor. The study highlighted the compound's utility in creating new heterocyclic amino acids, which are important for developing peptide-based therapeutics .

Comparison with Similar Compounds

Core Structure

- Target Compound : Contains a strained azetidine ring, which may enhance binding affinity in biological systems due to conformational restriction. The trifluoromethyl and ethoxy groups at the 3-position of the azetidine create a sterically and electronically unique environment .

- [ Compound]: 2-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylsulfanyl]acetic acid features a thioether linkage and a difluoromethoxy-substituted benzyl group.

- [ Compound]: Benzofuran-3-yl-(3-Boc-amino-azetidin-1-yl)-acetic acid shares the azetidine core but substitutes the trifluoromethyl/ethoxy groups with a Boc-protected amino group and a benzofuran moiety.

Fluorination Patterns

- The target compound’s trifluoromethyl group is electron-withdrawing, enhancing stability and lipophilicity. In contrast, the difluoromethoxy group in the compound provides moderate electronegativity but may increase susceptibility to hydrolysis .

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

- Azetidine-3-carboxylic acid serves as a common starting material for azetidine derivatives.

- Methyl azetidine-3-carboxylate hydrochloride is often used as an intermediate for further functionalization.

- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate and its derivatives are key intermediates for introducing substituents at the 3-position.

- Trifluoromethylation reagents and fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes are employed to install fluorine atoms or trifluoromethyl groups.

Stepwise Synthetic Approach

Step 1: Protection of Azetidine Nitrogen

- The azetidine nitrogen is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent steps.

Step 2: Introduction of Hydroxymethyl Group at 3-Position

- Reduction of methyl azetidine-3-carboxylate or related esters using hydride reducing agents such as Red-Al or sodium borohydride yields hydroxymethyl-substituted azetidine intermediates.

Step 3: Conversion to Sulfonate Esters

- The hydroxymethyl group is converted to a good leaving group by reaction with sulfonylation reagents such as para-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride in the presence of amine bases like triethylamine or diisopropylethylamine .

Step 4: Fluorination or Trifluoromethylation

- The sulfonate esters undergo nucleophilic substitution with fluorinating agents such as TBAF or triethylamine trihydrofluoride to introduce fluorine atoms.

- For trifluoromethyl group installation, specialized trifluoromethylation reagents or conditions are applied, sometimes involving metal-catalyzed reactions or triflate intermediates.

Step 5: Introduction of Ethoxy Group

- The ethoxy substituent at the 3-position can be introduced by nucleophilic substitution on appropriate intermediates or by reaction of azetidine derivatives with ethylating agents under controlled conditions.

Step 6: Deprotection and Side Chain Introduction

- The Boc protecting group is removed under acidic conditions using reagents such as trifluoroacetic acid or para-toluenesulfonic acid .

- The acetic acid side chain is introduced by alkylation or acylation reactions on the azetidine nitrogen, often using haloacetic acid derivatives or their esters, followed by hydrolysis to the acid.

Step 7: Purification

- The crude product is purified by extraction, washing with aqueous bases (e.g., sodium hydroxide, potassium carbonate), drying over magnesium sulfate, and filtration.

- Chromatographic methods or crystallization are employed to achieve high purity.

Reaction Conditions and Reagents Summary Table

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitrogen Protection | Boc anhydride, triethylamine | Protects azetidine nitrogen |

| Reduction | Red-Al, sodium borohydride | Converts esters to hydroxymethyl intermediates |

| Sulfonation | Tosyl chloride, methanesulfonyl chloride, amine base | Forms sulfonate esters for substitution |

| Fluorination/Trifluoromethylation | TBAF, triethylamine trihydrofluoride, triflic anhydride | Introduces fluorine or trifluoromethyl groups |

| Ethoxy group introduction | Ethylating agents or nucleophilic substitution | Adds ethoxy substituent at 3-position |

| Deprotection | Trifluoroacetic acid, para-toluenesulfonic acid | Removes Boc protecting group |

| Acetic acid side chain introduction | Haloacetic acid derivatives, hydrolysis | Attaches acetic acid moiety |

| Purification | Aqueous extraction, drying agents, chromatography | Ensures product purity |

Research Findings and Notes

- Hydride reducing agents such as Red-Al and sodium borohydride are effective in selectively reducing esters to hydroxymethyl groups on azetidine rings without over-reduction.

- Sulfonylation reagents including para-toluenesulfonyl chloride and methanesulfonyl chloride efficiently convert hydroxymethyl groups to good leaving groups, facilitating subsequent fluorination or substitution steps.

- Fluorination with tetra-butylammonium fluoride (TBAF) or triethylamine trihydrofluoride provides high conversion rates to fluorinated azetidine intermediates, critical for introducing trifluoromethyl groups or fluoromethyl substituents.

- The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base in purification steps helps reduce impurities such as chloromethyl azetidine derivatives to below 1%, improving product quality.

- Acidic deprotection using trifluoroacetic acid or para-toluenesulfonic acid is mild and effective for removing Boc groups without degrading sensitive fluorinated substituents.

- Introduction of the acetic acid side chain is commonly achieved by reaction with haloacetic acid derivatives followed by hydrolysis, allowing for precise control over the final functional group.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid?

- Methodological Answer : Synthesis typically involves multi-step strategies:

- Azetidine Ring Formation : Cyclization of β-amino alcohols or ketones under acidic/basic conditions.

- Trifluoromethyl Incorporation : Use of trifluoromethylation reagents (e.g., Ruppert–Prakash reagent) or pre-functionalized building blocks.

- Acetic Acid Attachment : Alkylation of the azetidine nitrogen with monochloroacetic acid in alkaline media, followed by hydrolysis .

- Optimization : Continuous-flow reactors improve yield and reduce side reactions in analogous acetic acid derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Focus on and NMR to resolve splitting patterns from the trifluoromethyl group and azetidine protons. NMR identifies carbonyl and quaternary carbons .

- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase chromatography with trifluoroacetic acid (TFA) as a mobile-phase additive .

- Elemental Analysis : Confirm stoichiometry of C, H, N, and F.

Q. What physicochemical properties are critically influenced by the trifluoromethyl group?

- Methodological Answer :

- Solubility : The CF group enhances lipophilicity, requiring polar aprotic solvents (e.g., DMF, DMSO) for dissolution.

- Acidity : The electron-withdrawing CF group lowers the pKa of the acetic acid moiety, impacting salt formation and reactivity .

- Stability : Assess hydrolytic stability of the ethoxy group under acidic/basic conditions via accelerated degradation studies .

Advanced Research Questions

Q. How can stereochemical control be achieved during azetidine ring synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure β-amino alcohols to dictate ring stereochemistry.

- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Cu, Pd) with chiral ligands for cycloaddition or reductive amination.

- Crystallization : Diastereomeric salt resolution using chiral acids (e.g., tartaric acid) .

Q. What computational approaches elucidate the electronic effects of the trifluoromethyl group on reactivity?

- Methodological Answer :

- DFT Calculations : Model the electron-withdrawing effect of CF on the azetidine ring’s charge distribution and transition states.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) if pharmacological data is available .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized assays (e.g., MIC for antimicrobial studies) and normalize for variables like solvent/DMSO concentration.

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., ethoxy vs. methoxy) to isolate contributions of specific groups .

- Dose-Response Curves : Validate activity thresholds with IC/EC values across multiple cell lines or enzymatic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.